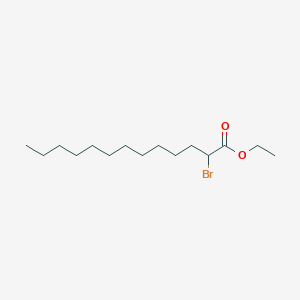

Ethyl 2-bromotridecanoate

CAS No.: 60633-82-1

Cat. No.: VC19565043

Molecular Formula: C15H29BrO2

Molecular Weight: 321.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60633-82-1 |

|---|---|

| Molecular Formula | C15H29BrO2 |

| Molecular Weight | 321.29 g/mol |

| IUPAC Name | ethyl 2-bromotridecanoate |

| Standard InChI | InChI=1S/C15H29BrO2/c1-3-5-6-7-8-9-10-11-12-13-14(16)15(17)18-4-2/h14H,3-13H2,1-2H3 |

| Standard InChI Key | DMOHVZOVBFJCOK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC(C(=O)OCC)Br |

Introduction

Structural and Physicochemical Properties

Ethyl 2-bromotridecanoate belongs to the class of α-bromo esters, where the bromine atom at the α-position (second carbon) significantly influences its chemical reactivity. The compound’s molecular formula (C<sub>15</sub>H<sub>29</sub>BrO<sub>2</sub>) corresponds to a molecular weight of 337.29 g/mol, extrapolated from homologous compounds like ethyl 2-bromotetradecanoate (335.32 g/mol). Key physicochemical properties are hypothesized based on trends in homologous series:

The bromine atom enhances electrophilicity at the α-carbon, making the compound susceptible to nucleophilic substitution reactions, while the ester group enables hydrolysis or reduction.

Synthesis and Optimization

Established Synthetic Routes

The synthesis of ethyl 2-bromotridecanoate can be inferred from methods used for analogous compounds:

-

Bromination of Ethyl Tridecanoate:

-

Reacting ethyl tridecanoate with brominating agents (e.g., PBr<sub>3</sub> or N-bromosuccinimide) in anhydrous conditions.

-

Example: Ethyl 2-bromotetradecanoate is synthesized via bromination of ethyl tetradecanoate using HBr/acetic acid.

-

-

Esterification of 2-Bromotridecanoic Acid:

-

Acid-catalyzed esterification of 2-bromotridecanoic acid with ethanol.

-

Conditions: Sulfuric acid catalyst, reflux in toluene.

-

Optimization Challenges:

-

Side Reactions: Over-bromination or ester hydrolysis may occur.

-

Yield Improvement: Use of polar aprotic solvents (e.g., THF) and controlled stoichiometry can enhance yields .

Chemical Reactivity and Applications

Nucleophilic Substitution

The α-bromine atom facilitates SN2 reactions, enabling the synthesis of complex organic molecules:

-

Example: Reaction with amines yields α-amino esters, intermediates in pharmaceutical synthesis.

-

Mechanism:

Reduction and Hydrolysis

-

Reduction: LiAlH<sub>4</sub> reduces the ester to 2-bromotridecanol, a precursor for surfactants.

-

Hydrolysis: Acidic hydrolysis produces 2-bromotridecanoic acid, studied for lipid metabolism effects.

Industrial and Biological Applications

| Application | Description | Example |

|---|---|---|

| Organic Synthesis | Intermediate for agrochemicals and pharmaceuticals | Antibacterial agents |

| Lipid Research | Model compound for studying β-oxidation inhibition in mitochondria | Metabolic disorder studies |

| Surfactants | Hydrophobic tail enhances micelle formation in detergents | Industrial cleaning formulations |

Biological Activity and Mechanistic Insights

Ethyl 2-bromotridecanoate is hypothesized to inhibit acyl-CoA dehydrogenase, a key enzyme in fatty acid β-oxidation, based on studies of ethyl 2-bromotetradecanoate. This inhibition leads to:

-

Lipid Accumulation: Disrupted fatty acid breakdown increases cellular triglyceride levels.

-

Energy Deficit: Reduced ATP production from impaired β-oxidation.

Case Study: In murine models, ethyl 2-bromotetradecanoate administration decreased fatty acid oxidation by 40%, suggesting analogous effects for the tridecanoate variant.

Comparative Analysis with Homologs

Challenges and Future Directions

-

Synthetic Scalability: Improving yields beyond 50% for industrial applications.

-

Toxicity Profiling: Limited data on ecotoxicological impacts of brominated esters.

-

Therapeutic Potential: Exploring structure-activity relationships for metabolic disease drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume